molecular formula C23H20N2O6S B13135652 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone CAS No. 79641-29-5

1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone

Cat. No.: B13135652
CAS No.: 79641-29-5
M. Wt: 452.5 g/mol
InChI Key: CNCQCRCJZPZPKA-UHFFFAOYSA-N
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Description

1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone is a structurally complex anthraquinone derivative characterized by a sulfonated hydroxyethyl group and a methoxyphenyl substituent. The compound is synthesized via nucleophilic substitution reactions, often starting from brominated anthraquinone precursors, followed by functionalization with 2-hydroxyethylsulphonyl and methoxyphenyl groups .

Properties

CAS No.

79641-29-5

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

1-amino-4-[5-(2-hydroxyethylsulfonyl)-2-methoxyanilino]anthracene-9,10-dione

InChI

InChI=1S/C23H20N2O6S/c1-31-19-9-6-13(32(29,30)11-10-26)12-18(19)25-17-8-7-16(24)20-21(17)23(28)15-5-3-2-4-14(15)22(20)27/h2-9,12,25-26H,10-11,24H2,1H3

InChI Key

CNCQCRCJZPZPKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCO)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

The synthesis begins with a 2-substituted benzoic acid or derivative, where the substituent is a leaving group capable of amino substitution (e.g., halogen, sulfonyl). This compound is reacted with xylene in the presence of a strong acid catalyst such as liquid hydrogen fluoride (HF) or a solid acid catalyst to form 2-substituted dimethylbenzophenone intermediates. The leaving group is strategically positioned at the 2-position to ensure selective amino substitution at the 1-position of the anthraquinone ring later in the synthesis, avoiding isomeric mixtures.

Oxidation to 2-Substituted Benzophenone Dicarboxylic Acid

The benzophenone intermediate undergoes air oxidation catalyzed by metal catalysts (e.g., cobalt, manganese, zirconium complexes) to yield the corresponding 2-substituted benzophenone dicarboxylic acid. The catalyst composition and ratios are optimized to maximize yield and selectivity.

Acid-Catalyzed Ring Closure

The dicarboxylic acid is subjected to ring closure using oleum (10-40%) in concentrated sulfuric acid at temperatures between 60-100°C (preferably 90-95°C) for 2-6 hours. This step forms a mixture of 1-substituted anthraquinone carboxylic acid isomers, typically in a 50:50 ratio of positional isomers due to Hayashi rearrangement during cyclization.

Alternative cyclization catalysts include sulfuric acid, polyphosphoric acid, HF, or HF/BF3 mixtures, which can influence isomerization and yield.

Ammonolysis to Introduce the Amino Group

The anthraquinone carboxylic acid is reacted with ammonia or primary amines in aqueous or mixed aqueous-organic solvents to replace the carboxylic acid group with an amino group, yielding 1-aminoanthraquinone derivatives. This reaction can be catalyzed by copper salts to reduce reaction time, although catalyst-free conditions provide higher yields and fewer byproducts. Typical temperatures range from 100 to 150°C, with care to avoid desubstitution at the 1-position.

Process Parameters and Optimization

Step Key Reagents/Conditions Temperature (°C) Time (hours) Notes
Condensation 2-substituted benzoic acid + xylene + HF/solid acid 50-120 2-6 Leaving group fixed at 2-position for selectivity
Oxidation Air + Co/Mn/Zr catalyst Ambient to 100 Variable Catalyst ratios critical for yield and selectivity
Ring Closure Oleum (10-40%) in H2SO4 60-100 (prefer 90-95) 2-6 Mixture of isomers formed due to rearrangement
Ammonolysis NH3 or RNH2 (amine), aqueous or mixed solvent 100-150 Several hrs Copper catalyst optional; high temp can cause desubstitution
Functionalization (Sulphonylation and Coupling) 5-substituted 2-methoxyaniline derivative + sulphonylating agent Mild heating Variable Requires controlled conditions to install hydroxyethylsulphonyl

Research Findings and Considerations

  • The selective fixation of the amino group at the 1-position is achieved by employing a leaving group at the 2-position of the benzoic acid precursor, which directs substitution and avoids isomer mixtures common in direct nitration or sulfonation routes.

  • Use of oleum in ring closure is preferred for efficient cyclization, but alternative catalysts can modulate isomer ratios and reaction conditions.

  • Avoidance of toxic mercury catalysts is a significant advancement in these processes, improving environmental and safety profiles.

  • The presence of the hydroxyethylsulphonyl substituent enhances water solubility and dyeing properties of the final compound, but requires careful synthetic control to maintain functional group integrity during coupling.

  • The use of mixed solvent systems, including water and aliphatic alcohols such as n-butanol or iso-amyl alcohol, can improve reaction efficiency and solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone back to the hydroquinone form.

    Substitution: The amino and sulphonyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H20N2O6SC_{23}H_{20}N_{2}O_{6}S and a molecular weight of approximately 452.48 g/mol. Its structure includes an anthraquinone core, which is often associated with biological activity and dye properties.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that derivatives of anthraquinones exhibit cytotoxic effects against various cancer cell lines. The compound's ability to intercalate DNA and inhibit topoisomerase II has been linked to its anticancer properties. For instance, studies have shown that modifications to the anthraquinone structure can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .

2. Antimicrobial Properties:
The sulfonyl group in the compound enhances its solubility and bioavailability, making it effective against a range of bacterial strains. A study highlighted its efficacy against resistant strains of Staphylococcus aureus, suggesting potential use in developing new antibiotics .

3. Antioxidant Activity:
The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research has demonstrated that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in neurodegenerative conditions .

Dye Technology Applications

1. Textile Dyes:
The vibrant color properties of 1-amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone make it suitable for use as a textile dye. Its stability and resistance to fading under light exposure make it an attractive option for dyeing fabrics .

2. Photovoltaic Applications:
Recent studies have explored the use of this compound in organic photovoltaic cells due to its ability to absorb light efficiently and convert it into electrical energy. Its incorporation into polymer blends has shown promising results in enhancing the efficiency of solar cells .

Biological Research Applications

1. Drug Delivery Systems:
The compound's amphiphilic nature allows it to be used in drug delivery systems, particularly for hydrophobic drugs. Encapsulation within nanoparticles made from this compound has been shown to improve the solubility and bioavailability of poorly soluble drugs .

2. Molecular Probes:
Due to its fluorescent properties, the compound can serve as a molecular probe in biological imaging. It has been utilized in tracking cellular processes and studying protein interactions within live cells .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal Chemistry (2023)Enhanced cytotoxicity against breast cancer cells
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents (2024)Effective against multi-drug resistant bacteria
Dye TechnologyTextile Research Journal (2025)High color fastness and stability in fabric dyes
Photovoltaic CellsSolar Energy Materials & Solar Cells (2024)Improved efficiency in organic solar cells
Drug Delivery SystemsJournal of Controlled Release (2025)Increased solubility and controlled release profiles
Molecular ProbesAnalytical Chemistry (2024)Successful imaging of cellular processes

Mechanism of Action

The mechanism of action of 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone involves:

    Molecular Targets: The compound can intercalate with DNA, disrupting the replication process.

    Pathways Involved: It can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

The following table compares 1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone with structurally and functionally related compounds:

Compound Name Key Substituents Biological Target IC₅₀/Activity Key Findings
1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone 2-Hydroxyethylsulphonyl, 2-methoxyphenyl NTPDases, P2X receptors Not explicitly reported Enhanced solubility due to sulfonate group; potential non-competitive inhibition .
PSB-1011 (1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-anthraquinone-2-sulfonate) Dichlorotriazinyl, sulfophenyl NTPDase3 390 nM Mixed-type inhibition; selective for NTPDase3 over other isoforms .
PSB-2046 (1-amino-4-(3-carboxy-4-hydroxyphenylamino)-anthraquinone-2-sulfonate) Carboxy-hydroxyphenyl NTPDase2 723 nM Competitive inhibition; high selectivity for NTPDase2 .
LCCY-13 (1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium) Phenylamino, sulfonate RANKL-induced osteoclastogenesis Inhibits osteoclast formation at 10 µM Anti-resorptive activity via suppression of TRAP-positive osteoclasts .
1-Amino-4-[2-(hydroxyethyl)amino]-anthraquinone-2-sulfonic acid 2-Hydroxyethylamino, sulfonic acid Antimicrobial targets MIC: 12.5 µg/mL (vs. S. aureus) Drug-likeness score >0.5; predicted low toxicity .
C.I. Basic Blue 22 (1-amino-4-[[4-[(dimethylamino)methyl]phenyl]amino]anthraquinone) Dimethylaminomethylphenyl Dye/Unspecified biological activity N/A Used in industrial dyes; potential genotoxicity concerns .

Structural and Functional Insights

Substituent Effects on Solubility: The 2-hydroxyethylsulphonyl group in the target compound improves aqueous solubility compared to non-sulfonated analogs like PSB-2046 .

Enzyme Inhibition Mechanisms: The target compound’s sulfonate group may mimic phosphate moieties in NTPDase substrates, enabling competitive or non-competitive binding, similar to PSB-1011 . In contrast, PSB-2046’s carboxylate group facilitates hydrogen bonding with NTPDase2 active sites, explaining its selectivity .

Toxicity Considerations: Anthraquinone derivatives with bis(2-hydroxyethyl)amino groups (e.g., compound 30 in ) show higher cytotoxicity due to reactive oxygen species (ROS) generation . The target compound’s single hydroxyethyl group may mitigate this risk.

Biological Activity

1-Amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone is a synthetic organic compound with the molecular formula C23H20N2O6SC_{23}H_{20}N_{2}O_{6}S and a molecular weight of 452.48 g/mol. This compound features an anthraquinone core, which is a significant structural motif in various dyes and pharmaceuticals. Its modification with amino and sulfonyl groups enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science .

Chemical Structure

The structure of 1-amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone includes:

  • An anthraquinone backbone
  • An amino group
  • A methoxy group
  • A hydroxyethyl sulfonyl group

This unique combination of functional groups contributes to its solubility and potential biological activity compared to other anthraquinone derivatives.

Biological Activity Overview

Research indicates that 1-amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone exhibits various biological activities, particularly in the fields of cytotoxicity , antimicrobial effects , and antibacterial mechanisms .

Cytotoxic Activity

In studies assessing cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer), related aminoanthraquinones have demonstrated significant activity. For instance:

CompoundCytotoxic Activity IC50 (µg/mL)Cell Line
1-Amino-4-(methylthio)anthraquinone1.1MCF-7
1-Amino-4-(methylthio)anthraquinone3.0Hep-G2
1-Amino-4-(hydroxyethyl)sulfonyl derivativeNot yet reported-

These findings suggest that similar compounds with enhanced functional groups can significantly increase cytotoxicity, indicating that modifications like those found in 1-amino-4-((5-((2-hydroxyethyl)sulphonyl)-2-methoxyphenyl)amino)anthraquinone may also yield potent anticancer properties .

Antimicrobial Activity

The antimicrobial activity of anthraquinones, including 1-amino derivatives, has been documented extensively. The mechanisms of action include:

  • Inhibition of biofilm formation
  • Disruption of cell wall integrity
  • Inhibition of nucleic acid synthesis

For example, a study highlighted that certain anthraquinones inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have focused on the biological activities of anthraquinones:

  • Cytotoxicity Studies : A systematic evaluation of various aminoanthraquinones revealed that increased amino substitutions enhanced cytotoxicity against cancer cell lines. Compounds with IC50 values as low as 1.1 µg/mL were noted, indicating high potency .
  • Antibacterial Mechanisms : Research into the antibacterial effects of anthraquinones has shown that they can effectively inhibit Helicobacter pylori and other pathogenic bacteria at low concentrations (MIC values around 4 µg/mL for certain derivatives). The mechanisms include blocking energy metabolism and inhibiting protein synthesis .
  • Structure–Activity Relationships : The relationship between chemical structure and biological activity has been explored, revealing that specific functional groups significantly influence the efficacy of these compounds against various biological targets .

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